N-benzyl-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
Overview
Description
N-benzyl-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a synthetic compound known for its complex structure and notable properties
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is synthesized through a multi-step chemical reaction process. The precursor molecules undergo several transformations, including alkylation, chlorination, and acylation. Specific conditions such as the use of catalysts, solvents, and temperature control are critical in achieving high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound requires scalable processes. Batch reactors or continuous flow reactors are commonly used. Process optimization ensures efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines.
Common Reagents and Conditions: Reagents such as hydrochloric acid, sodium hydroxide, and organic solvents like dichloromethane are frequently used. Conditions often include controlled temperatures, specific pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reactions typically produce derivatives of the original compound, with modifications occurring at specific sites like the benzyl or chloro groups.
Scientific Research Applications
This compound finds applications in various scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through binding to these targets, altering their activity, and thereby influencing cellular pathways. Specific pathways include signal transduction and gene expression regulation.
Comparison with Similar Compounds
N-benzyl-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is compared to other similar compounds based on structural and functional properties:
Similar Compounds: Naphthyridines, benzylacetamides, and chlorinated heterocycles.
Uniqueness: The compound's unique combination of a naphthyridine core with benzyl and chloro substitutions gives it distinct physicochemical properties and biological activities.
This compound is a versatile compound with significant potential across various scientific fields, making it a valuable subject of study.
Properties
IUPAC Name |
N-benzyl-2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-15-6-7-18-16(10-15)21(27)17-12-25(9-8-19(17)24-18)13-20(26)23-11-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEBCIIWIKMXNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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